tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is an organic compound with a molecular formula of C11H14BrNO3. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a bromopyridine moiety, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate typically involves the reaction of 6-bromopyridin-3-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
Tert-butyl 2-bromoacetate: Another related compound with similar reactivity but different functional groups.
Tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate: Contains a furo[3,2-b]pyridine ring, offering different chemical properties and applications.
Uniqueness
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
2408336-24-1 |
---|---|
Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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